![molecular formula C24H18ClN3O3 B10803496 (E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B10803496.png)
(E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a benzo[d]imidazole ring, and a chlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[d]imidazole intermediates, followed by their coupling with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions. The final product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation would also be implemented to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
(E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]imidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The chlorophenyl group may enhance the compound’s binding affinity to its target, while the dioxole moiety could contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylamide
- N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-chlorophenyl)acrylamide
Uniqueness
(E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide is unique due to the specific positioning of the chlorophenyl group, which may influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C24H18ClN3O3 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C24H18ClN3O3/c25-18-6-2-1-5-16(18)12-17(23-27-19-7-3-4-8-20(19)28-23)24(29)26-13-15-9-10-21-22(11-15)31-14-30-21/h1-12H,13-14H2,(H,26,29)(H,27,28)/b17-12+ |
Clé InChI |
BSUVKTBOBAHQSX-SFQUDFHCSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C/C3=CC=CC=C3Cl)/C4=NC5=CC=CC=C5N4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CC=CC=C3Cl)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B10803413.png)
![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10803415.png)
![N-[3-(dimethylamino)propyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B10803422.png)

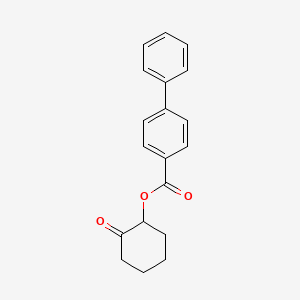
![2-[1-(3-Methylphenyl)tetrazol-5-yl]sulfanyl-1,2-diphenylethanone](/img/structure/B10803445.png)
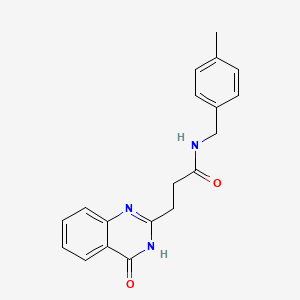
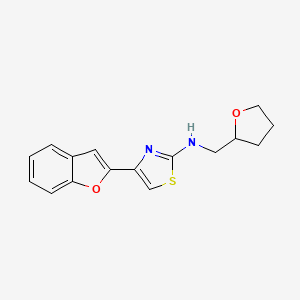
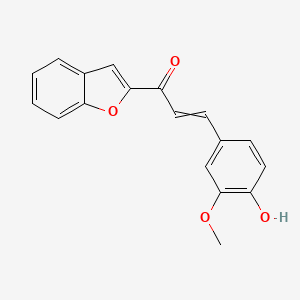
![1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B10803467.png)
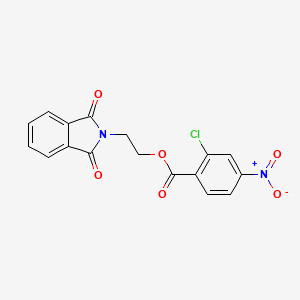
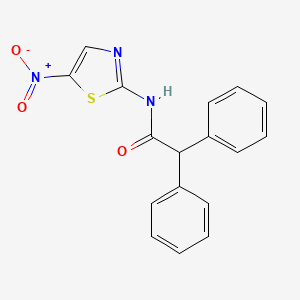
![2-[(5,5-Dimethyl-3-oxocyclohexen-1-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B10803477.png)
![3-[(4-Morpholin-4-ylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B10803499.png)
